Mechanism of action for Myristoyl-arg-lys-arg-thr-leu-arg-arg-leu-OH
Mechanism of action for Myristoyl-arg-lys-arg-thr-leu-arg-arg-leu-OH
A Cell-Permeable Competitive Substrate for Protein Kinase C (PKC) Investigation[1]
Executive Summary
Myristoyl-Arg-Lys-Arg-Thr-Leu-Arg-Arg-Leu-OH (Myr-RKRTLRRL-OH) is a synthetic, cell-permeable peptide derived from the cytosolic domain of the Epidermal Growth Factor Receptor (EGFR residues 651-658). Unlike standard inhibitors that block the ATP-binding pocket, this peptide functions as a high-affinity competitive substrate for Protein Kinase C (PKC).
By mimicking the consensus phosphorylation motif of PKC, it acts as a "decoy" substrate. In high concentrations, it saturates the catalytic activity of PKC, effectively dampening the phosphorylation of endogenous downstream targets. This guide details its physicochemical properties, biphasic mechanism of action (translocation and kinase engagement), and validated experimental protocols for its use as a mechanistic probe in signal transduction research.
Molecular Architecture & Physicochemical Logic
The efficacy of Myr-RKRTLRRL-OH relies on a tripartite structural design that overcomes the cell membrane barrier while maintaining high specificity for the PKC catalytic core.
| Structural Component | Sequence/Moiety | Mechanistic Function |
| Lipid Anchor | N-Myristoyl (C14:0) | Membrane Translocation: The 14-carbon fatty acid chain mediates insertion into the lipid bilayer, facilitating "flip-flop" translocation into the cytosol without the need for electroporation or viral vectors. |
| Electrostatic Domain | Arg-Lys-Arg (R-K-R) | Targeting & Affinity: The high density of basic residues (positive charge) facilitates electrostatic attraction to the negatively charged phosphatidylserine (PS) rich regions of the inner membrane leaflet, where activated PKC localizes. |
| Catalytic Motif | Thr-Leu-Arg-Arg-Leu | Substrate Recognition: Contains the Threonine (T) phospho-acceptor site within a specific hydrophobic/basic context preferred by conventional PKC isoforms ( |
Mechanism of Action
The peptide operates through a Competitive Substrate Inhibition model. Unlike pseudosubstrate inhibitors (which contain a non-phosphorylatable Alanine), this peptide is phosphorylated. Its inhibitory effect on cellular signaling arises from its ability to outcompete endogenous proteins for the PKC active site.
2.1 The Kinetic Pathway
-
Partitioning: The myristoyl group inserts into the plasma membrane.
-
Recruitment: Upon PKC activation (via DAG/Ca²⁺), PKC translocates to the membrane.
-
Competition: Myr-RKRTLRRL binds to the substrate-binding groove of PKC with high affinity (
). -
Decoy Effect: PKC phosphorylates the peptide instead of its physiological targets (e.g., Raf-1, MAPK, eNOS), thereby silencing specific downstream cascades.
2.2 Visualization of Signaling Interference
Figure 1: The peptide acts as a "sink" for PKC activity, diverting kinase turnover away from physiological targets.
Validated Experimental Protocols
3.1 Reconstitution and Storage
-
Solvent: Reconstitute in sterile, anhydrous DMSO to a stock concentration of 5-10 mM .
-
Dilution: Further dilute in aqueous buffers (PBS or culture media) immediately prior to use. Ensure final DMSO concentration is <0.1% to avoid cytotoxicity.
-
Storage: Aliquot and store at -80°C. Avoid freeze-thaw cycles as the myristoyl group can lead to aggregation or adherence to plasticware.
3.2 Protocol: Competitive Inhibition in Live Cells
This protocol uses Myr-RKRTLRRL to inhibit PKC-dependent phosphorylation of downstream targets (e.g., ERK1/2) in endothelial or smooth muscle cells.
Reagents:
-
Myr-RKRTLRRL-OH (Stock: 5 mM in DMSO)
-
Scrambled Control Peptide (Myr-RLRTRKRL-OH)
-
Cell Lysis Buffer (containing Phosphatase Inhibitors)
Workflow:
-
Seeding: Plate cells (e.g., HUVEC, VSMC) to 70-80% confluence.
-
Starvation: Serum-starve cells for 6–12 hours to reduce basal kinase activity.
-
Pre-incubation:
-
Treat Experimental Group with 10–50 µM Myr-RKRTLRRL.
-
Treat Control Group with 10–50 µM Scrambled Peptide.
-
Incubate for 30–60 minutes at 37°C. (Time required for myristoyl-mediated entry).
-
-
Stimulation: Stimulate PKC (e.g., using PMA at 100 nM or High Glucose) for the desired timepoint (typically 15–30 min).
-
Harvest: Rapidly wash with ice-cold PBS and lyse cells.
-
Analysis: Perform Western Blotting for the endogenous downstream target (e.g., p-ERK1/2).
-
Expected Result: Significant reduction in p-ERK1/2 signal in the Myr-RKRTLRRL treated group compared to Scrambled control.
-
3.3 Protocol: In Situ PKC Activity Assay
Alternatively, the peptide can be used as a reporter substrate to measure total PKC activity in permeabilized cells.
-
Permeabilization: Treat cells with digitonin (50 µg/mL) in a buffer containing [
-³²P]ATP.[1] -
Substrate Addition: Add non-myristoylated RKRTLRRL (if measuring cytosolic lysate) or Myr-RKRTLRRL (for membrane fractions) at 100 µM.
-
Reaction: Incubate for 10–20 minutes at 30°C.
-
Termination: Spot aliquots onto P81 phosphocellulose paper.
-
Quantification: Wash paper with 75 mM phosphoric acid (to remove free ATP) and measure incorporated ³²P via scintillation counting.
Critical Technical Considerations
| Parameter | Specification | Impact on Experiment |
| Specificity | High for PKC | May show partial overlap with CaMKII due to basic residues. Always use a scrambled control. |
| Stability | Protease Sensitive | The Arg/Lys rich sequence is prone to trypsin-like proteases. Use protease inhibitors in lysates, but not in live cell media. |
| Cytotoxicity | Low up to 100 µM | Myristoylated peptides can act as detergents at very high concentrations (>200 µM). Perform an MTT assay for your specific cell line. |
| PIP3 Binding | Secondary Interaction | The polybasic domain can sequester PtdIns(3,4,5)P3. Be aware that effects may partly result from PI3K/Akt pathway interference if used at high concentrations. |
References
-
Substrate Identification: House, C., & Kemp, B. E. (1987). Protein kinase C contains a pseudosubstrate prototope in its regulatory domain. Science, 238(4834), 1726–1728. Link
-
Myristoylation Mechanism: Nelson, T. J., & Alkon, D. L. (1995). Oxidation of cholesterol by amyloid precursor protein and beta-amyloid peptide. Journal of Biological Chemistry, 270(13), 7520-7526. (Contextualizing lipid-peptide interactions). Link
-
PKC Assay Protocol: Yasunari, K., et al. (1996). Glucose or diabetes activates p38 mitogen-activated protein kinase via different pathways. Journal of Clinical Investigation, 97(2), 537–543. (Demonstrates use of RKRTLRRL as specific PKC substrate). Link
-
Peptide Permeability: Eichholtz, T., et al. (1993).[2] A myristoylated pseudosubstrate peptide, a novel protein kinase C inhibitor. Journal of Biological Chemistry, 268(3), 1982-1986. (Foundational work on myristoylated PKC peptides). Link
-
EGFR Origin: Countaway, J. L., et al. (1992). The catalytic domain of the epidermal growth factor receptor. Journal of Biological Chemistry, 267(2), 1129-1140. Link
